4-Iodo-1-propyl-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 4 and a propyl group at position 1 makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 4-Iodo-1-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with propylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
4-Iodo-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
4-Iodo-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Iodopyrazole: Lacks the propyl group, making it less versatile in certain synthetic applications.
1-Propyl-1H-pyrazol-3-amine: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.
4-Bromo-1-propyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the iodine atom and the propyl group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
4-iodo-1-propylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSKHFJJRQQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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